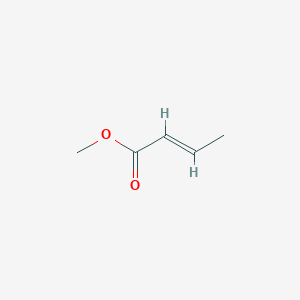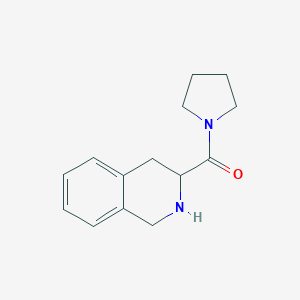
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTC-THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule has been found to have a wide range of bioactivities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but studies have suggested that it may act through multiple pathways. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been found to reduce oxidative stress and protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its broad range of bioactivities, which makes it a promising candidate for various therapeutic applications. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have good pharmacokinetic properties, with high bioavailability and low toxicity. However, one of the limitations of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is its relatively low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its potential side effects.
Orientations Futures
There are several future directions for the research on 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the potential use of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, and more research is needed to explore its potential as a cancer therapy. Furthermore, the development of more efficient synthesis methods for 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could help to facilitate its use in lab experiments and clinical trials.
In conclusion, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound with a wide range of bioactivities and potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential side effects, the current literature suggests that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline could be a valuable tool for the development of new therapies for various diseases.
Méthodes De Synthèse
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydroisoquinoline with pyrrolidine-1-carboxylic acid, followed by a series of chemical reactions. The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential use in various therapeutic applications. Studies have shown that 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective properties, with the ability to protect against neurotoxicity induced by oxidative stress. Additionally, 3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-cancer effects, with the ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
135709-66-9 |
|---|---|
Nom du produit |
3-(Pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
pyrrolidin-1-yl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone |
InChI |
InChI=1S/C14H18N2O/c17-14(16-7-3-4-8-16)13-9-11-5-1-2-6-12(11)10-15-13/h1-2,5-6,13,15H,3-4,7-10H2 |
Clé InChI |
QCVANXRMOVLNQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
SMILES canonique |
C1CCN(C1)C(=O)C2CC3=CC=CC=C3CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



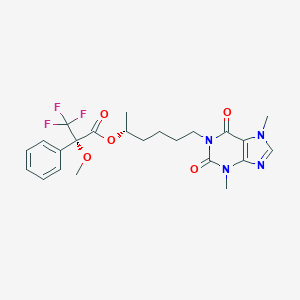
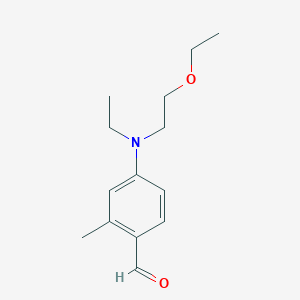
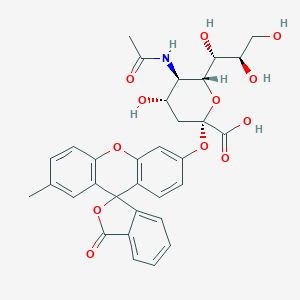
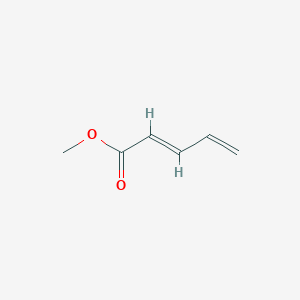


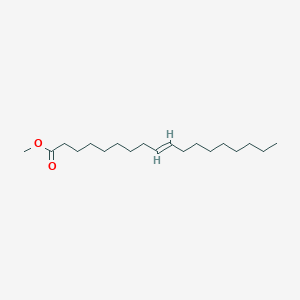




![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

